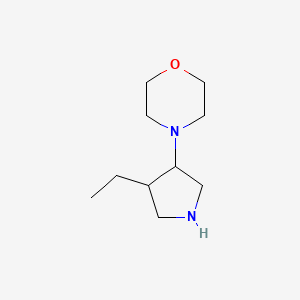

4-(4-Ethylpyrrolidin-3-yl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

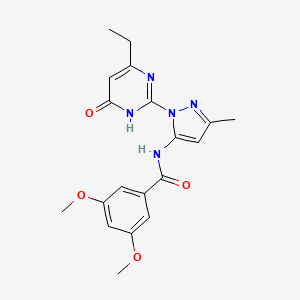

“4-(4-Ethylpyrrolidin-3-yl)morpholine” is a chemical compound with the molecular formula C10H20N2O . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular weight of “4-(4-Ethylpyrrolidin-3-yl)morpholine” is 184.28 . Its InChI Code is 1S/C10H20N2O/c1-2-9-7-11-8-10 (9)12-3-5-13-6-4-12/h9-11H,2-8H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

“4-(4-Ethylpyrrolidin-3-yl)morpholine” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación

Kinase Inhibition

4-(Pyrimidin-4-yl)morpholines are recognized as privileged pharmacophores for PI3K and PIKKs inhibition. They are particularly significant in kinase hinge binding due to their ability to adopt a co-planar conformation with adjacent aromatic cores. This feature is crucial for the development of potent and selective dual inhibitors of mTORC1 and mTORC2 (Hobbs et al., 2019).

Catalysis in Aldol Reactions

Ferrocenylphosphine-gold(I) complexes containing morpholine groups have been effective in gold-catalyzed aldol reactions. These complexes can lead to optically active oxazolines with high enantio- and diastereoselectivity, which is significant in asymmetric synthesis (Ito et al., 1987).

Anticoagulant Activity

Non-basic aminopyrrolidin-2-one-based factor Xa inhibitors incorporating morpholine derivatives have shown potent, selective activity with good anticoagulant properties. They also possess encouraging pharmacokinetic profiles with excellent oral bioavailabilities (Watson et al., 2006).

Biological Activities

Morpholine derivatives have been synthesized and shown remarkable anti-TB activity and superior anti-microbial activity. Their molecular docking studies for InhA protein indicate significant potential in developing therapeutic agents (Mamatha S.V et al., 2019).

Nonlinear Optical Properties

Novel morpholine derivatives have been synthesized and studied for their nonlinear optical properties. The analysis includes quantum chemical calculations and exploration of NLO properties, indicating their potential as future NLO materials (Devi et al., 2018).

Photodynamic Therapy

Morpholine-based phthalocyanine derivatives have been investigated for their potential in photodynamic therapy. These derivatives exhibited moderate to high quantum yields of singlet oxygen production and showed encouraging results in vitro using cancer cell lines (Kucińska et al., 2015).

Safety and Hazards

Direcciones Futuras

Pyrrolidine derivatives, including “4-(4-Ethylpyrrolidin-3-yl)morpholine”, have potential for further exploration in drug discovery due to their versatile structure and the ability to generate structural diversity . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

Propiedades

IUPAC Name |

4-(4-ethylpyrrolidin-3-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-2-9-7-11-8-10(9)12-3-5-13-6-4-12/h9-11H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTMQDCFEIDJGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCC1N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(5-chloro-2-methylphenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2963014.png)

![(Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide](/img/no-structure.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline](/img/structure/B2963017.png)

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2963018.png)

![4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2963025.png)

![7-Iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2963026.png)

![2-[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2963027.png)

![1-Bromo-3-[1-hydroxy-1-(2-pyridyl)methyl]benzene](/img/structure/B2963032.png)

![2,4-Ditert-butyl-6-[[(1-hydroxy-3,3-dimethylbutan-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B2963033.png)